N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 896336-42-8
Cat. No.: VC6343529
Molecular Formula: C15H12ClN3O2S
Molecular Weight: 333.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896336-42-8 |
|---|---|
| Molecular Formula | C15H12ClN3O2S |
| Molecular Weight | 333.79 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C15H12ClN3O2S/c1-9-8-19-14(21)11(7-18-15(19)22-9)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20) |
| Standard InChI Key | MTMVHJXMXYYDIY-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 333.79 g/mol. Its IUPAC name, N-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects a thiazole ring fused to a pyrimidine scaffold (Figure 1). The 2-chlorobenzyl group at the N-position and the carboxamide at C-6 contribute to its stereoelectronic profile, influencing binding interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.79 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide |
| SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3Cl |
| InChIKey | MTMVHJXMXYYDIY-UHFFFAOYSA-N |
Spectroscopic Characterization
Structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The -NMR spectrum typically shows resonances for the methyl group (~δ 2.5 ppm), aromatic protons from the 2-chlorobenzyl moiety (~δ 7.2–7.4 ppm), and amide NH protons (~δ 10.2 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches at ~1680 cm (pyrimidinone) and ~1650 cm (carboxamide).
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves multi-step protocols. A representative route includes:
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Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole ring.
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Pyrimidine Annulation: Cyclization with β-keto esters or malononitrile to form the fused pyrimidine core.
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Functionalization: Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions .
Yields exceeding 60% are achievable under optimized conditions, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses .
Reaction Optimization
Critical parameters include solvent polarity (e.g., DMF or acetonitrile), temperature control (80–120°C), and catalysts such as p-toluenesulfonic acid (PTSA). Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes .
Biological Activity and Mechanism of Action
EGFR Tyrosine Kinase Inhibition
The compound exhibits inhibitory activity against EGFR tyrosine kinase, a key driver in cancers such as non-small cell lung carcinoma (NSCLC). Molecular docking studies suggest that the 2-chlorobenzyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site, while the carboxamide forms hydrogen bonds with Thr766 and Met769 residues . Half-maximal inhibitory concentrations (IC) for related analogs range from 0.5–5 µM, comparable to first-generation EGFR inhibitors like erlotinib .
Anti-Inflammatory Properties
In vitro assays reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. The thiazolo[3,2-a]pyrimidine scaffold disrupts IκB kinase (IKK) activity, preventing nuclear translocation of NF-κB.
Cytochrome P450 Interactions
In silico analyses predict affinity for cytochrome P450 3A4 (CYP3A4), with binding energies () of -12.3 kcal/mol . This interaction suggests potential pharmacokinetic implications, necessitating further metabolic stability studies.
Future Research Directions
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